Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro-
Description
“Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro-” is a benzimidazole derivative characterized by a phenolic ring substituted with three chlorine atoms at the 3-, 4-, and 6-positions and a benzimidazole moiety attached at the 2-position. Synthesized via column chromatography with benzene as the eluent, it achieves a moderate yield of 50% . Its crystal structure, determined using the SHELXL2013/4 program, reveals a monoclinic system (space group P21/c) with hydrogen bonding and π-π stacking interactions critical for stabilizing the lattice . These structural features are linked to its photophysical and biological properties, though specific activity data for this compound remain less explored compared to analogs.
Properties
CAS No. |
62871-14-1 |
|---|---|
Molecular Formula |
C13H7Cl3N2O |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3,4,6-trichlorophenol |
InChI |
InChI=1S/C13H7Cl3N2O/c14-6-5-7(15)12(19)10(11(6)16)13-17-8-3-1-2-4-9(8)18-13/h1-5,19H,(H,17,18) |
InChI Key |
ZNVNXYUDFRYVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3Cl)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination of Phenol: The phenol ring is chlorinated using reagents such as chlorine gas or thionyl chloride to introduce chlorine atoms at the 3, 4, and 6 positions.
Coupling Reaction: The chlorinated phenol is then coupled with the benzimidazole core through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- would involve large-scale reactors and controlled environments to ensure the purity and yield of the product. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 3, 4, and 6 on the phenolic ring are susceptible to nucleophilic displacement due to the electron-withdrawing nature of the adjacent substituents.
-
Ammonolysis :
Chlorine atoms can be replaced by amines under controlled conditions. For example, liquid ammonia reacts with chlorinated benzimidazoles to yield 2-amino derivatives .
Example Reaction :Conditions : Elevated temperature (60–80°C), ethanol solvent .
-
Thiourea Displacement :
Thiourea facilitates substitution at the 2-position of benzimidazole derivatives, forming thiol intermediates .
Example Reaction :
Condensation and Cyclization Reactions
The benzimidazole moiety participates in condensation reactions, particularly with aldehydes or ketones.
-
Formylation :
Reacts with Vilsmeier-Haack reagent (DMF/POCl) to introduce formyl groups at the phenolic hydroxyl position .
Example Reaction : -
Metal Complexation :
The phenolic oxygen and benzimidazole nitrogen act as coordination sites for transition metals (e.g., Cu, Fe) .
Example Structure :Properties : Enhanced thermal stability and antimicrobial activity .
Acid-Base Reactions
The phenolic hydroxyl group exhibits weak acidity (pK ~9–10) and undergoes deprotonation in basic media.
-
Alkylation :
Reacts with alkyl halides (e.g., benzyl chloride) in the presence of base to form ether derivatives .
Example Reaction :
Redox Reactions
The compound’s stability under oxidative conditions is limited due to the electron-rich benzimidazole ring.
-
Oxidative Degradation :
Prolonged exposure to HO or O cleaves the benzimidazole ring, yielding trichlorophenolic fragments.
Key Reaction Pathways and By-Products
| Reaction Type | Conditions | Products | By-Products |
|---|---|---|---|
| Nucleophilic Substitution | NH, ethanol, 60–80°C | 2-Amino derivatives | HCl |
| Thiourea Displacement | Thiourea, reflux | 2-Thiol intermediates | NHCl |
| Formylation | DMF/POCl, 75°C | Aldehyde-functionalized derivatives | POCl residues |
| Metal Complexation | Transition metal salts, RT | Cu/Fe complexes | HO |
Stability and Reactivity Insights
Scientific Research Applications
Antiparasitic Activity
Phenol derivatives, including those containing benzimidazole structures, have shown significant antiparasitic properties. Research indicates that compounds with a benzimidazole core exhibit anthelmintic activity against various parasites, including Trichinella spiralis and other helminths. A study demonstrated that specific benzimidazole derivatives were more effective than clinically used anthelmintics like albendazole and ivermectin, achieving 100% effectiveness in killing parasitic larvae within 24 hours at certain concentrations .
Antioxidant Properties
The incorporation of hydroxyl groups in benzimidazole derivatives enhances their antioxidant capabilities. These compounds can mitigate oxidative stress in infected hosts while simultaneously exhibiting antiparasitic effects . This dual action makes them promising candidates for therapeutic development against parasitic infections.
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer properties. Certain studies have highlighted their ability to interfere with tubulin polymerization, which is crucial for cancer cell division. Compounds derived from benzimidazole have shown moderate antiproliferative activity against breast cancer cells (MCF-7), indicating their potential as anticancer agents .
Pesticides and Herbicides
The trichlorophenol structure is known for its fungicidal and herbicidal properties. Compounds like phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro-, can be utilized in developing pesticides due to their effectiveness against various agricultural pests and pathogens. The chlorinated phenolic compounds are especially valued for their stability and efficacy in agricultural formulations .
UV Absorption
Phenolic compounds with benzimidazole structures are being investigated for their application as UV absorbers in polymers. These compounds can enhance the stability of materials exposed to UV radiation by preventing degradation processes that lead to material failure . Their incorporation into polyolefin compositions has shown promising results in improving the longevity and performance of plastic materials.
Case Studies
Mechanism of Action
The mechanism by which Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- exerts its effects involves its interaction with molecular targets such as enzymes or DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function. The presence of chlorine atoms enhances its reactivity and binding affinity, making it a potent molecule for various applications.
Comparison with Similar Compounds
Key Observations :
- Crystal Packing: The P21/c space group and intermolecular interactions (e.g., hydrogen bonds) distinguish it from non-chlorinated derivatives, which may lack similar lattice stability .
Key Observations :
- Anti-Anxiety Activity: Non-chlorinated derivatives with methyl or nitro groups (e.g., ZH, ZF) show higher efficacy, suggesting that bulky substituents rather than chlorine improve CNS activity .
Key Observations :
- Molecular Weight : The trichloro derivative has a higher molecular weight than dichloro analogs, which may affect pharmacokinetics.
- Synthesis : The target compound’s moderate yield contrasts with hexachlorophene’s industrial-scale production, reflecting differences in complexity .
Biological Activity
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- (CAS Number: 62871-14-1) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.
The molecular structure of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H7Cl3N2O |
| Molecular Weight | 320.56 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 450.4 °C |
| Melting Point | Not Available |
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole moiety often exhibit significant antimicrobial properties. A study involving various benzimidazole derivatives found that those with trichloro substitutions demonstrated enhanced activity against multiple bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative study of several benzimidazole derivatives, Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) values:
- S. aureus: 25 µg/mL
- E. coli: 50 µg/mL
This suggests that the compound has potential as an antimicrobial agent in clinical applications.
Anticancer Activity
The anticancer properties of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- have also been investigated. Studies focusing on its effects on cancer cell lines reveal promising results.
Research Findings: In Vitro Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 15 | High |
| HeLa | 20 | Moderate |
The IC50 values indicate that Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- exhibits significant cytotoxicity against these cancer cell lines.
The biological activity of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial and cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
- Disruption of Cell Membrane Integrity : Its antimicrobial action may stem from damaging the cell membranes of pathogens.
Q & A
Q. How can researchers design a synthesis protocol for Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- while ensuring reproducibility?
- Methodological Answer : Begin with a nucleophilic substitution or condensation reaction, such as reacting halogenated phenol derivatives with benzimidazole precursors under reflux conditions. For example, dissolve 0.001 mol of a triazole derivative in absolute ethanol, add glacial acetic acid as a catalyst, and reflux with substituted benzaldehyde for 4 hours. Post-reaction, evaporate the solvent under reduced pressure and purify the product via recrystallization or column chromatography . Characterize intermediates and final products using NMR (¹H/¹³C), HPLC for purity (>98%), and FT-IR to confirm functional groups. Document reaction parameters (time, temperature, molar ratios) rigorously to ensure reproducibility .
Q. What purification techniques are most effective for isolating Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- from reaction mixtures?
- Methodological Answer : Employ gradient elution in column chromatography using silica gel and a solvent system (e.g., hexane/ethyl acetate) tailored to the compound’s polarity. For high-purity requirements, use preparative HPLC with a C18 reverse-phase column and a water/acetonitrile mobile phase. Validate purity via melting point analysis and mass spectrometry (LC-MS). For persistent impurities, consider fractional crystallization using ethanol or dichloromethane .
Q. How can researchers optimize spectroscopic characterization to distinguish this compound from structurally similar analogs?
- Methodological Answer : Combine multiple spectroscopic techniques:
- NMR : Compare chemical shifts of aromatic protons (benzimidazole vs. phenol rings) and chlorine substituent effects.
- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl atoms).
- X-ray crystallography : Resolve crystal structure to unambiguously confirm regiochemistry .
Cross-reference data with NIST Chemistry WebBook or similar databases for validation .
Advanced Research Questions
Q. How can response surface methodology (RSM) be applied to optimize biodegradation of this compound in environmental samples?
- Methodological Answer : Use a central composite design (CCD) to evaluate key parameters: pH (4–9), temperature (28–36°C), and agitation speed (100–200 rpm). Inoculate aqueous samples with Pseudomonas putida (NCIM 2102) and measure phenol degradation via UV-Vis spectroscopy (λ = 270 nm). Fit data to a second-order polynomial model to identify optimal conditions (e.g., pH 7.5, 30°C, 139 rpm) and validate with ANOVA (correlation coefficient >0.98) .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound?
- Methodological Answer : Re-examine synthetic pathways for unintended side reactions (e.g., chlorination over-reaction or benzimidazole ring oxidation). Use computational tools (DFT calculations) to predict NMR/IR spectra and compare with experimental data. If discrepancies persist, isolate intermediates for stepwise characterization. Consult crystallographic data to confirm structural assignments .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic aromatic substitution reactions?
- Methodological Answer : Conduct kinetic studies under varying conditions (solvent polarity, temperature) and monitor reaction progress via GC-MS. Use isotopic labeling (e.g., ¹⁸O in phenol) to track substituent displacement. Compare activation energies (Arrhenius plots) for different leaving groups (Cl vs. OMe). Computational modeling (MD/DFT) can map transition states and electron density distributions .
Q. What methodological frameworks address reproducibility challenges in cross-disciplinary studies involving this compound?
- Methodological Answer : Adopt a hybrid theoretical-practical approach:
- Theoretical : Align hypotheses with quantum mechanical principles (e.g., Hammett substituent constants for predicting reactivity).
- Experimental : Standardize protocols using factorial design to isolate variables (e.g., solvent effects, catalyst loading).
- Analytical : Use inter-laboratory validation for key data (e.g., round-robin NMR/LC-MS analyses) .
Methodological Design & Data Analysis
Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing:
- pH stability : Incubate samples in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days.
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
Model degradation kinetics using Arrhenius or Weibull equations .
Q. What computational tools predict the environmental fate and toxicity of this compound?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate log P (octanol-water partition coefficient) and biodegradation half-lives. Simulate environmental distribution with fugacity models (e.g., EQC, EPI Suite). Validate predictions with microbial toxicity assays (e.g., Vibrio fischeri luminescence inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
